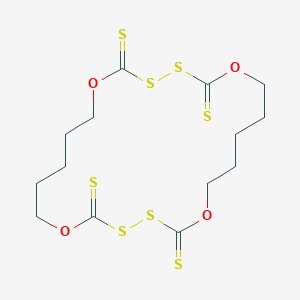
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione is a complex organic compound characterized by its unique structure containing both oxygen and sulfur atoms. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with various metal ions. The presence of multiple sulfur and oxygen atoms in its structure makes it an interesting subject for research in coordination chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate diols and dithiols under controlled conditions to form the macrocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfur atoms, to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their electronic and structural properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: The compound’s unique properties make it useful in the development of new materials, such as catalysts and sensors.
Wirkmechanismus
The mechanism by which 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the specific application.
Vergleich Mit ähnlichen Verbindungen
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione can be compared with other similar macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound contains nitrogen atoms in place of some sulfur atoms, which affects its coordination properties and reactivity.
4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane: This compound has a similar structure but with fewer sulfur atoms, leading to different chemical and physical properties. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which provides distinct coordination chemistry and reactivity compared to other macrocyclic compounds.
Eigenschaften
CAS-Nummer |
35087-07-1 |
|---|---|
Molekularformel |
C14H20O4S8 |
Molekulargewicht |
508.8 g/mol |
IUPAC-Name |
1,6,12,17-tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione |
InChI |
InChI=1S/C14H20O4S8/c19-11-15-7-3-1-4-8-16-12(20)24-26-14(22)18-10-6-2-5-9-17-13(21)25-23-11/h1-10H2 |
InChI-Schlüssel |
GGCAWABCCRNLBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(=S)SSC(=S)OCCCCCOC(=S)SSC(=S)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


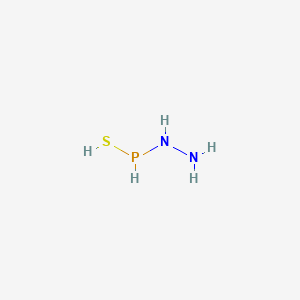

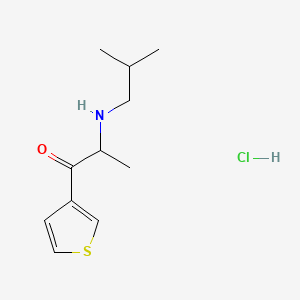


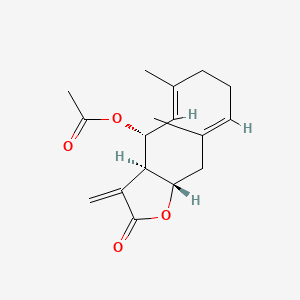
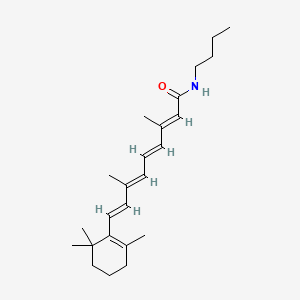
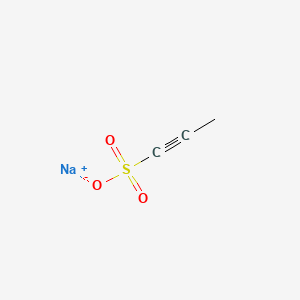
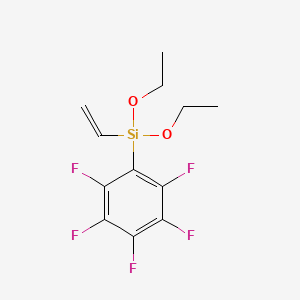
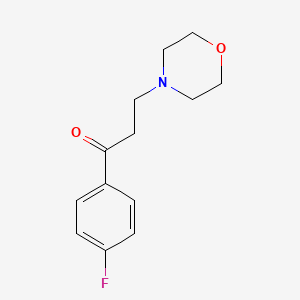
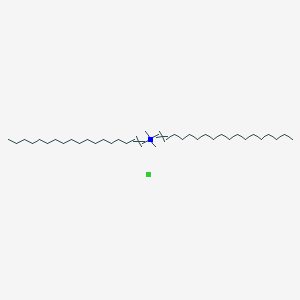
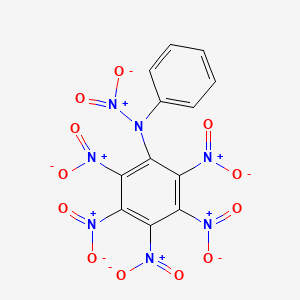
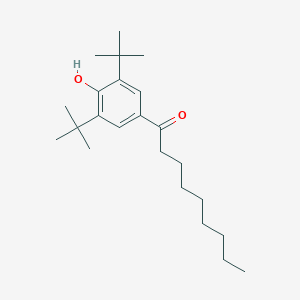
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
